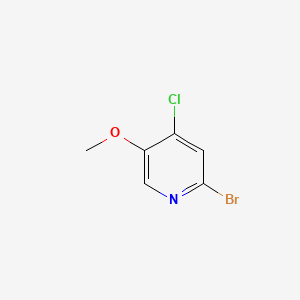

2-Bromo-4-chloro-5-methoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-chloro-5-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c1-10-5-3-9-6(7)2-4(5)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NATSPHDWPVWHLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90855703 | |

| Record name | 2-Bromo-4-chloro-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256810-64-6 | |

| Record name | 2-Bromo-4-chloro-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-4-chloro-5-methoxypyridine synthesis protocol

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-chloro-5-methoxypyridine

Executive Summary

2-Bromo-4-chloro-5-methoxypyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. As a versatile synthetic intermediate, its strategically positioned functional groups—a bromine atom, a chlorine atom, and a methoxy group—offer multiple reactive handles for diversification through cross-coupling reactions, nucleophilic aromatic substitution, and other transformations. This guide provides a comprehensive technical overview of a reliable synthetic protocol for 2-bromo-4-chloro-5-methoxypyridine, intended for researchers, chemists, and drug development professionals. The document elucidates the underlying chemical principles, offers a detailed step-by-step experimental procedure, and addresses critical safety and characterization aspects to ensure reproducible and safe execution.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 2-bromo-4-chloro-5-methoxypyridine, suggests that the final halogenation step is a key transformation. The most straightforward approach involves the regioselective bromination of an advanced intermediate, 2-chloro-4-methoxypyridine. This strategy is advantageous as the precursor is synthetically accessible.

The core challenge in this synthesis is controlling the regioselectivity of the electrophilic aromatic substitution (bromination) on the pyridine ring, which is influenced by the electronic effects of the existing substituents.

Caption: Retrosynthetic analysis of the target molecule.

Mechanistic Insights: Controlling Regioselectivity

The direct electrophilic halogenation of the pyridine ring is generally difficult due to the electron-withdrawing nature of the ring nitrogen, which deactivates the system towards electrophilic attack.[1] However, the regiochemical outcome is profoundly influenced by the directing effects of existing substituents.

In the precursor, 2-chloro-4-methoxypyridine, we must consider the interplay of three factors:

-

Pyridine Nitrogen: Inherently deactivating and directs incoming electrophiles to the C3 and C5 positions (meta-directing).[1]

-

Methoxy Group (-OCH₃) at C4: A strong electron-donating group (EDG) that activates the ring. It is a powerful ortho-, para-director, meaning it directs electrophiles to the C3 and C5 positions.

-

Chloro Group (-Cl) at C2: An electron-withdrawing group that deactivates the ring, but is also ortho-, para-directing.

The concerted effect of these groups strongly favors electrophilic attack at the C5 position. The powerful ortho-directing effect of the C4-methoxy group and the meta-directing influence of the ring nitrogen synergize to activate the C5 position for bromination, leading to the desired product with high selectivity.

Caption: Directing effects on the pyridine intermediate.

Experimental Protocol: Synthesis of 2-Bromo-4-chloro-5-methoxypyridine

This protocol is adapted from established procedures for the bromination of substituted pyridines.[2]

Reagent and Materials Table

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| 2-Chloro-4-methoxypyridine | 17119-93-2 | 143.57 | 13.3 g | 92.6 |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 16.5 g | 92.6 |

| Concentrated Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 | 65 mL | - |

| 8N Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | As needed | - |

| Chloroform (CHCl₃) | 67-66-3 | 119.38 | As needed for extraction | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed for drying | - |

| Hexane | 110-54-3 | 86.18 | For chromatography | - |

| Ethyl Acetate | 141-78-6 | 88.11 | For chromatography | - |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-4-methoxypyridine (13.3 g, 92.6 mmol) in concentrated sulfuric acid (65 mL). The dissolution may be exothermic; perform this step in an ice bath to maintain control over the temperature.

-

Addition of Brominating Agent: While maintaining the temperature at 0 °C using an ice bath, add N-bromosuccinimide (NBS) (16.5 g, 92.6 mmol) to the solution in small portions over 20-30 minutes. Careful portion-wise addition is crucial to manage heat generation.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir and gradually warm to room temperature. Then, heat the mixture to 55 °C and maintain this temperature for 3 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS. A sample can be quenched in ice water, neutralized, extracted with ethyl acetate, and spotted on a TLC plate.

-

Work-up and Neutralization: After 3 hours, cool the reaction mixture back to room temperature and then slowly pour it into a beaker containing approximately 400 mL of crushed ice. This step must be performed carefully and slowly, as the quenching of concentrated acid is highly exothermic.

-

Basification: Place the beaker in an ice bath and adjust the pH to be alkaline (pH > 8) by slowly adding 8N aqueous sodium hydroxide solution. The formation of a precipitate may be observed.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with chloroform (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers, wash with saturated brine (1 x 100 mL), and dry over anhydrous sodium sulfate. Filter off the desiccant and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by silica gel column chromatography. Elute with a gradient of hexane:ethyl acetate (starting from 9:1 and moving to 5:1) to afford the pure 5-bromo-2-chloro-4-methoxypyridine.[2]

Expected Results

-

Yield: Approximately 9.3 g (45% yield).[2]

-

Appearance: White solid.[2]

-

Characterization (¹H NMR): The structure should be confirmed by ¹H NMR spectroscopy (300 MHz, CDCl₃) which is expected to show the following signals: δ 8.34 (s, 1H, pyridine ring H), 6.84 (s, 1H, pyridine ring H), 3.97 (s, 3H, OCH₃).[2]

Safety and Handling

-

Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive and causes severe burns. It is also a strong dehydrating agent. Handle only in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

-

N-Bromosuccinimide (NBS): A lachrymator and corrosive. Avoid inhalation of dust and contact with skin and eyes. It can decompose upon heating, releasing toxic fumes.

-

Chloroform (CHCl₃): A suspected carcinogen and harmful if swallowed or inhaled. All extractions and solvent removal must be performed in a well-ventilated fume hood.

-

Sodium Hydroxide (NaOH): Corrosive and can cause severe chemical burns. The neutralization of strong acid is highly exothermic and must be done with cooling.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction or loss during work-up. | Monitor the reaction to completion using TLC/LC-MS. Ensure pH is sufficiently basic during work-up to precipitate all product before extraction. |

| Formation of Di-bromo Product | Reaction temperature too high or excess NBS. | Maintain strict temperature control. Use a 1:1 stoichiometry of starting material to NBS. |

| Impure Product after Column | Poor separation on the silica gel column. | Optimize the eluent system for chromatography. Ensure the crude product is properly dried before loading onto the column. |

References

- BenchChem. (n.d.). Regioselectivity in the Halogenation of Substituted Pyridines.

- ChemicalBook. (n.d.). 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis.

- Guareschi, G. G., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv.

- Kaczor, A. A., et al. (2001). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Synthesis.

- Li, W., et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-chloro-5-methoxypyridine

Prepared by: Gemini, Senior Application Scientist

Introduction: This technical guide provides a comprehensive overview of the physicochemical properties of 2-Bromo-4-chloro-5-methoxypyridine, a substituted pyridine derivative. Pyridine rings are fundamental scaffolds in medicinal chemistry and materials science, and their halogenated derivatives serve as versatile intermediates for introducing further chemical diversity.[1] The specific arrangement of bromo, chloro, and methoxy substituents on this scaffold dictates its reactivity, electronic properties, and potential for intermolecular interactions, making a thorough understanding of its properties essential for its application in research and development.

Chemical Identity and Structure

The foundational step in characterizing any chemical compound is to establish its unequivocal identity. This is defined by its molecular structure, formula, and unique identifiers.

-

IUPAC Name: 2-Bromo-4-chloro-5-methoxypyridine

-

Molecular Formula: C₆H₅BrClNO

-

Molecular Weight: 222.47 g/mol

-

CAS Number: A unique CAS registry number for this specific isomer was not found, which is common for novel or rare research chemicals. Researchers should ensure identity confirmation through the analytical methods outlined below.

-

Canonical SMILES: COC1=C(Cl)C=C(Br)N=C1

Structural Diagram:

Physicochemical Properties

The physical properties of a compound govern its handling, formulation, and behavior in various environments. The data presented are based on predictions from structurally related compounds found in chemical supplier catalogs and databases.[2][3]

Table 1: Summary of Predicted Physicochemical Properties

| Property | Predicted Value / Description | Rationale & Comparative Insights |

| Appearance | White to off-white or pale yellow solid. | Halogenated aromatic compounds are typically crystalline solids at room temperature.[3] |

| Melting Point | Not experimentally determined. Predicted to be in the range of 40-80 °C. | This prediction is based on related isomers. For example, 2-Bromo-5-methoxypyridine has a melting point of 22 °C.[4] The addition of a chlorine atom would likely increase the melting point due to increased molecular weight and packing efficiency. |

| Boiling Point | > 200 °C (at 760 Torr, with decomposition). | Substituted pyridines often have high boiling points. For instance, 4-Bromo-5-chloro-2-methoxypyridine has a predicted boiling point of 235.1 °C.[3] |

| Solubility | Soluble in methanol, chloroform, DMSO. Sparingly soluble in cold alkanes. Predicted to be slightly soluble in water (e.g., < 2 g/L).[2] | The polar pyridine nitrogen and methoxy group allow for solubility in polar organic solvents, while the halogenated aromatic ring provides lipophilic character. Low water solubility is expected for such a structure. |

| pKa | Predicted ~2.0-3.0 | The pyridine nitrogen is basic, but its pKa is significantly lowered by the electron-withdrawing effects of the bromine and chlorine atoms.[1] |

Spectroscopic & Chromatographic Profile

Spectroscopic and chromatographic data provide a fingerprint for the compound, confirming its structure and assessing its purity. The following sections describe the expected data and provide standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 2-Bromo-4-chloro-5-methoxypyridine, the spectra are expected to be simple and highly informative.

-

¹H NMR: The proton spectrum will show three distinct signals:

-

A singlet for the methoxy group (-OCH₃) protons, expected around 3.9-4.1 ppm .

-

A singlet for the proton at the C6 position (adjacent to the nitrogen), expected around 8.0-8.2 ppm .

-

A singlet for the proton at the C3 position, expected around 7.4-7.6 ppm .

-

Causality Note: The protons are singlets because there are no adjacent protons to cause spin-spin coupling. The downfield shift of the ring protons is due to the deshielding effect of the aromatic ring and electronegative substituents.

-

-

¹³C NMR: The proton-decoupled ¹³C spectrum will show six distinct signals, one for each carbon atom in the molecule. The approximate chemical shifts are predicted based on additive rules for substituted pyridines.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide evidence of the elemental composition.

-

Expected Molecular Ion (M⁺): The key feature will be a complex cluster of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). This results in a characteristic pattern:

-

M⁺ peak: at m/z ≈ 221 (for C₆H₅⁷⁹Br³⁵ClNO)

-

M+2 peak: at m/z ≈ 223 (from ⁸¹Br and ³⁷Cl)

-

M+4 peak: at m/z ≈ 225 (from ⁸¹Br and ³⁷Cl)

-

The relative intensities of these peaks (approximately 75:100:24) provide a definitive confirmation of the presence of one bromine and one chlorine atom.

-

Experimental Protocols & Workflows

To ensure scientific rigor, the characterization of 2-Bromo-4-chloro-5-methoxypyridine must follow validated analytical protocols.

Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the comprehensive analysis of a novel substituted pyridine like the topic compound.

Caption: Logical workflow for the analysis of a novel chemical entity.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Bromo-4-chloro-5-methoxypyridine.[6]

-

Solvent Selection: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. CDCl₃ is a good first choice due to its ability to dissolve a wide range of organic compounds.

-

Acquisition:

-

Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.[6]

-

Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.[6]

-

-

Data Processing: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).[6]

Protocol 2: HPLC-UV Purity Assessment

-

System: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a versatile starting point.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: Acetonitrile + 0.1% Formic Acid

-

-

Gradient: A typical gradient would be 5% B to 95% B over 15-20 minutes. This ensures the elution of the compound while separating it from more or less polar impurities.

-

Detection: Monitor at a wavelength where the pyridine ring absorbs, typically around 254 nm or 270 nm.

-

Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, precautions should be based on analogous hazardous compounds.[7] Halogenated pyridines are often irritants and can be harmful if ingested, inhaled, or absorbed through the skin.[8]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[9] For long-term stability, storage under an inert atmosphere (e.g., Argon) at refrigerated temperatures (2-8 °C) is recommended.[11]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

Conclusion

2-Bromo-4-chloro-5-methoxypyridine is a halogenated pyridine derivative with significant potential as a chemical building block. While direct experimental data is sparse, a comprehensive physicochemical profile can be reliably predicted through analysis of its structure and comparison with related compounds. The analytical workflows and protocols detailed in this guide provide a robust framework for its empirical validation, ensuring structural confirmation and purity assessment. Adherence to appropriate safety protocols is mandatory when handling this and all related research chemicals.

References

- Jiaxing Richmol Biological Technology Limited. (n.d.). 2-bromo-4-chloro-5-methylpyridine.

- Sigma-Aldrich. (n.d.). 2-Bromo-5-methoxypyridine.

- ECHEMI. (2024, July 6). Buy 2-BROMO-5-METHOXYPYRIDINE Industrial Grade from Kindchem Co., Ltd.

- Apollo Scientific. (n.d.). 2-Bromo-5-methoxypyrazine Safety Data Sheet.

- ChemicalBook. (2025, July 26). 2-BROMO-5-METHOXYPYRIDINE - Safety Data Sheet.

- BLD Pharm. (n.d.). 4-Bromo-2-chloro-5-methoxypyridine.

- Benchchem. (n.d.). Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide.

- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.

- MedchemExpress.com. (2025, August 28). Safety Data Sheet.

- PubChem. (n.d.). 2-Bromo-5-chloro-4-methylpyridine.

- Benchchem. (n.d.). Validating the Structure of 5-Bromo-2-chloro-4-methoxypyrimidine Derivatives: A Comparative Guide.

- chemBlink. (n.d.). CAS # 144584-29-2, 3-Bromo-2-chloro-4-methoxypyridine.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-chloro-4-methoxypyrimidine.

- Fluoromart. (n.d.). 4-BROMO-5-FLUORO-2-METHOXYPYRIDINE.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Combi-Blocks. (n.d.). CAS 1211534-25-6 | 4-Bromo-5-chloro-2-methoxypyridine.

- ChemicalBook. (n.d.). 4-BROMO-5-FLUORO-2-METHOXYPYRIDINE.

Sources

- 1. 884495-00-5 | 4-BROMO-5-FLUORO-2-METHOXYPYRIDINE [fluoromart.com]

- 2. CAS # 144584-29-2, 3-Bromo-2-chloro-4-methoxypyridine - chemBlink [chemblink.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. echemi.com [echemi.com]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. 2-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 51441892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-BROMO-5-METHOXYPYRIDINE - Safety Data Sheet [chemicalbook.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. 4-BROMO-5-FLUORO-2-METHOXYPYRIDINE CAS#: 884495-00-5 [m.chemicalbook.com]

1H NMR and 13C NMR data for 2-Bromo-4-chloro-5-methoxypyridine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data of 2-Bromo-4-chloro-5-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Bromo-4-chloro-5-methoxypyridine, a substituted pyridine of interest in synthetic and medicinal chemistry. This document synthesizes available experimental data with established spectroscopic principles to offer a detailed interpretation of its ¹H and ¹³C NMR spectra. It includes a thorough examination of chemical shifts (δ) and structural assignments, a standardized experimental protocol for data acquisition, and visual workflows to aid in structural elucidation. This guide is designed to serve as an authoritative reference for researchers working with this molecule and similar heterocyclic compounds.

Introduction to 2-Bromo-4-chloro-5-methoxypyridine and NMR Analysis

2-Bromo-4-chloro-5-methoxypyridine is a polysubstituted heterocyclic compound featuring a pyridine core. The unique arrangement of its substituents—a bromine atom, a chlorine atom, and a methoxy group—creates a distinct electronic environment that is precisely interrogated by Nuclear Magnetic Resonance (NMR) spectroscopy. NMR is one of the most powerful analytical techniques for elucidating the structure of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[1]

This guide focuses on the definitive assignment of the ¹H and ¹³C NMR signals of the title compound. By understanding the influence of each substituent on the pyridine ring, we can accurately correlate spectral data to the molecular structure, a critical step in chemical synthesis, quality control, and drug development.

¹H NMR Spectral Analysis

The proton NMR spectrum provides a map of the hydrogen atoms in a molecule. The analysis of 2-Bromo-4-chloro-5-methoxypyridine's ¹H NMR spectrum is based on three key parameters: chemical shift (δ), integration, and signal multiplicity (splitting pattern).

Predicted ¹H NMR Spectrum

The structure of 2-Bromo-4-chloro-5-methoxypyridine has three distinct proton environments:

-

Two aromatic protons on the pyridine ring (H-3 and H-6).

-

Three protons of the methoxy group (-OCH₃).

The aromatic protons, H-3 and H-6, are not adjacent to any other protons, so they are both expected to appear as singlets. The methoxy group protons are also isolated and will appear as a sharp singlet. The electronegative nitrogen, bromine, and chlorine atoms are expected to shift the aromatic proton signals downfield (to a higher ppm value) compared to unsubstituted pyridine.[2][3]

Experimental ¹H NMR Data

The reported experimental ¹H NMR data for 2-Bromo-4-chloro-5-methoxypyridine, acquired in Chloroform-d (CDCl₃), is summarized below.[4]

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OCH₃ | 3.97 | Singlet (s) | 3H |

| H-3 | 6.84 | Singlet (s) | 1H |

| H-6 | 8.34 | Singlet (s) | 1H |

Detailed Interpretation

-

Methoxy Signal (-OCH₃) at 3.97 ppm: This singlet, integrating to three protons, is characteristic of a methoxy group. Its chemical shift is in the expected range for an aryl methyl ether.

-

Aromatic Signal (H-3) at 6.84 ppm: This singlet is assigned to the proton at the C-3 position. It is shielded relative to the H-6 proton due to the electron-donating resonance effect of the para-methoxy group.

-

Aromatic Signal (H-6) at 8.34 ppm: This downfield singlet is assigned to the proton at the C-6 position. Its significant downfield shift is attributed to its ortho position relative to the electronegative ring nitrogen and the deshielding anisotropic effect of the pyridine ring. The bromine at the adjacent C-2 position also contributes to this deshielding.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule. For 2-Bromo-4-chloro-5-methoxypyridine, six distinct signals are expected, corresponding to the five carbons of the pyridine ring and the one carbon of the methoxy group.

Predicted ¹³C NMR Spectrum and Interpretation

While specific experimental ¹³C NMR data is not widely published, a reliable prediction can be made based on the known effects of the substituents on the pyridine ring. The electronegativity of nitrogen, bromine, and chlorine, along with the electron-donating nature of the methoxy group, are the primary factors influencing the carbon chemical shifts.[5]

The assignments are based on established substituent effects in pyridine systems:

-

C-2, C-4, and C-5: These carbons are directly attached to electronegative atoms (N, Br, Cl, O) and are expected to be significantly deshielded, appearing far downfield. C-2 (bearing the bromine and adjacent to nitrogen) and C-4 (bearing the chlorine) are anticipated to be in the 140-160 ppm region. C-5, attached to the methoxy group, will also be downfield.

-

C-6 and C-3: These carbons are protonated. C-6, being adjacent to the ring nitrogen, will be more deshielded than C-3.

-

-OCH₃ Carbon: The methoxy carbon typically appears in the 55-60 ppm range.

Predicted ¹³C NMR Data

The following table presents the predicted chemical shifts for 2-Bromo-4-chloro-5-methoxypyridine.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| -OCH₃ | ~56 |

| C-3 | ~110 |

| C-5 | ~145 |

| C-6 | ~148 |

| C-4 | ~150 |

| C-2 | ~152 |

Experimental Protocol for NMR Data Acquisition

To ensure data reproducibility and integrity, the following standardized protocol for acquiring NMR spectra for compounds like 2-Bromo-4-chloro-5-methoxypyridine is recommended.

-

Sample Preparation:

-

Accurately weigh 5–10 mg of purified 2-Bromo-4-chloro-5-methoxypyridine.

-

Dissolve the sample in approximately 0.6–0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) inside a 5 mm NMR tube.[6]

-

Ensure the sample is fully dissolved to achieve a homogeneous solution for analysis.

-

-

¹H NMR Data Acquisition:

-

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Typical Parameters:

-

Pulse Angle: 30°

-

Acquisition Time: ~3 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64 (adjust for optimal signal-to-noise).[6]

-

-

Reference the chemical shifts to the residual solvent peak (CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Data Acquisition:

-

Acquire the spectrum on the same spectrometer using a proton-decoupled pulse sequence.

-

Typical Parameters:

-

Pulse Angle: 30-45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024-4096 (a higher number of scans is needed due to the low natural abundance of ¹³C).[6]

-

-

Reference the chemical shifts to the solvent peak (CDCl₃ at 77.16 ppm).

-

Visualization of Structure and Workflow

Visual diagrams are essential for conceptualizing the molecular structure and the analytical workflow.

Caption: Workflow for structural confirmation of the target compound.

Caption: Molecular structure with ¹H and predicted ¹³C NMR assignments.

Conclusion

The structural characterization of 2-Bromo-4-chloro-5-methoxypyridine is definitively achieved through NMR spectroscopy. The ¹H NMR spectrum clearly resolves the two aromatic protons and the methoxy group protons, with chemical shifts that are fully consistent with the electronic effects of the substituents. Complemented by a predicted ¹³C NMR spectrum, this guide provides a robust and reliable dataset for the identification and quality assessment of this important heterocyclic compound in any research or development setting.

References

-

Gerig, J. T., & Reinheimer, J. D. (1969). NMR studies of substituted pyridines. Organic Magnetic Resonance, 1(3), 239–247. Available at: [Link]

-

Li, W., et al. (2021). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 26(11), 3236. Available at: [Link]

-

Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–332. Available at: [Link]

- Brügel, W. (1962). Analysis of the NMR Spectrum of Pyridine. Zeitschrift für Elektrochemie, Berichte der Bunsengesellschaft für physikalische Chemie, 66(2), 159-177. Referenced in Castellano & Kostelnik (1967).

-

He, W., Zhang, R., & Cai, M. (2017). Supporting Information for A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances. Available at: [Link]

-

Poziomek, E. J., et al. (1988). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. Available at: [Link]

-

Beilstein Journals. (2014). Supporting Information for Regioselective bromination of phenols and subsequent Suzuki–Miyaura cross-coupling reactions. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for Gold-catalyzed deoxygenation of amine N-oxides by hydrosilanes. Available at: [Link]

-

PubChem. (n.d.). 2-Bromo-5-chloro-4-methylpyridine. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Bromo-4-chloro-5-methoxypyridine

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 2-Bromo-4-chloro-5-methoxypyridine, a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a versatile chemical intermediate, its unambiguous identification and structural confirmation are paramount. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into method selection, experimental execution, and spectral interpretation. We will delve into the causal reasoning behind procedural choices, ensuring a robust and self-validating analytical approach.

Introduction: The Analytical Imperative

2-Bromo-4-chloro-5-methoxypyridine is a substituted pyridine derivative. The pyridine ring is a core structure in numerous pharmaceuticals and agrochemicals, and its halogenated variants serve as key building blocks for creating more complex molecules through reactions like cross-coupling and nucleophilic substitution.[1] The precise arrangement of the bromo, chloro, and methoxy substituents dictates the molecule's reactivity and its potential biological interactions.[2]

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of such compounds.[3] For a molecule containing both bromine and chlorine, mass spectrometry offers a uniquely definitive signature due to the characteristic isotopic patterns of these halogens, making it a primary technique for identity confirmation.

Fundamental Principles: The Isotopic Signature of Halogens

The power of mass spectrometry in analyzing halogenated compounds lies in the natural abundance of their stable isotopes. Unlike elements like carbon, where the heavy isotope (¹³C) has a low natural abundance (~1.1%), chlorine and bromine have heavy isotopes that are significantly abundant.

-

Chlorine: Exists as two primary isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in a characteristic M to M+2 peak intensity ratio of approximately 3:1 for any fragment containing a single chlorine atom.[4][5]

-

Bromine: Exists as two primary isotopes, ⁷⁹Br (~50.7% abundance) and ⁸¹Br (~49.3% abundance). This gives a signature M to M+2 peak intensity ratio of nearly 1:1 for any fragment containing a single bromine atom.[4][6]

When a molecule, such as 2-Bromo-4-chloro-5-methoxypyridine, contains both atoms, these patterns superimpose, creating a highly distinctive "isotopic cluster" for the molecular ion. This cluster provides a rapid and confident means of identifying the presence of one chlorine and one bromine atom.

Experimental Design & Rationale

The choice of analytical methodology is critical for obtaining high-quality, interpretable data. For a semi-volatile and thermally stable molecule like 2-Bromo-4-chloro-5-methoxypyridine, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[7][8]

Sample Introduction: Gas Chromatography (GC)

GC is chosen for its exceptional ability to separate the analyte of interest from solvents, starting materials, and reaction byproducts before it enters the mass spectrometer. This chromatographic separation is crucial for preventing ion suppression and ensuring a clean mass spectrum, which is fundamental to a self-validating protocol.

Ionization Technique: Electron Ionization (EI)

Electron Ionization (EI) is the most common ionization source for GC-MS. In EI, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and, importantly, to fragment in a reproducible manner.[9]

-

Expertise & Causality: While "soft" ionization techniques like Electrospray Ionization (ESI) are excellent for determining the molecular weight of non-volatile or thermally labile compounds by producing intact protonated molecules ([M+H]⁺), EI's "hard" ionization is deliberately chosen here.[10][11] The resulting fragmentation pattern provides a structural "fingerprint" of the molecule, offering much deeper structural insight than the molecular weight alone. This fragmentation is essential for confirming the connectivity of the atoms.

The overall experimental workflow is visualized below.

Detailed Experimental Protocol: GC-MS Analysis

This protocol describes a self-validating system for the analysis of 2-Bromo-4-chloro-5-methoxypyridine.

4.1. Sample Preparation

-

Solvent Selection: Choose a high-purity, volatile solvent in which the analyte is soluble (e.g., Dichloromethane, Ethyl Acetate).

-

Concentration: Prepare a dilute solution of the sample, typically around 100-200 µg/mL. High concentrations can saturate the detector and lead to poor peak shape.

-

Filtration: If the sample contains particulates, filter it through a 0.22 µm syringe filter to prevent contamination of the GC inlet.

4.2. Instrumentation & Parameters

-

System: Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

-

GC Column: A standard non-polar or mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

-

Injection:

-

Volume: 1 µL

-

Inlet Temperature: 250 °C

-

Mode: Split (e.g., 50:1 ratio) to prevent column overloading.

-

-

Oven Temperature Program:

-

Initial Temp: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 20 °C/min.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Parameters:

-

Ion Source Temp: 230 °C

-

Ionization Energy: 70 eV

-

Mass Range: Scan from m/z 40 to 350. A lower starting m/z is needed to observe smaller fragments, while the upper limit comfortably covers the molecular ion.

-

Solvent Delay: 3-4 minutes, to prevent the high volume of solvent from entering and saturating the MS detector.

-

Interpretation of the Mass Spectrum

The resulting mass spectrum is analyzed for two key features: the molecular ion cluster and the fragmentation pattern.

The Molecular Ion (M⁺) Cluster

The molecular formula is C₆H₅BrClNO. The presence of one bromine and one chlorine atom creates a unique isotopic cluster of four main peaks: M⁺, (M+2)⁺, (M+4)⁺, and (M+6)⁺. The nominal mass of the molecular ion (using the most abundant isotopes, ⁷⁹Br and ³⁵Cl) is 221 Da. The expected isotopic distribution is detailed in the table below.

| Ion | Isotopic Composition | Nominal m/z | Calculated Relative Abundance |

| M⁺ | C₆H₅⁷⁹Br³⁵ClNO | 221 | 100.0% |

| (M+2)⁺ | C₆H₅⁸¹Br³⁵ClNO / C₆H₅⁷⁹Br³⁷ClNO | 223 | 128.2% |

| (M+4)⁺ | C₆H₅⁸¹Br³⁷ClNO | 225 | 31.5% |

| (M+6)⁺ | Contribution from ¹³C isotopes | 227 | ~4.2% |

Note: Relative abundances are calculated based on P(³⁵Cl)=0.7577, P(³⁷Cl)=0.2423, P(⁷⁹Br)=0.5069, P(⁸¹Br)=0.4931. The (M+2) peak is a composite of two isotopic combinations.

Observing this distinct 100 : 128 : 31 pattern is authoritative confirmation of the elemental composition.

The Fragmentation Pattern

The fragmentation pattern provides the structural fingerprint. For 2-Bromo-4-chloro-5-methoxypyridine, fragmentation is predicted to occur via several logical pathways initiated by the high energy of electron impact.[12][13]

Key Fragmentation Pathways:

-

Loss of a Methyl Radical (α-cleavage): The bond between the methoxy oxygen and the methyl group is a likely point of cleavage, resulting in the loss of a methyl radical (•CH₃, 15 Da). This would produce a prominent ion cluster at m/z 206/208/210 .

-

Loss of Carbon Monoxide (CO): Following the initial loss of the methyl group, the resulting ion can rearrange and expel a neutral molecule of carbon monoxide (CO, 28 Da).[14] This would lead to a fragment cluster at m/z 178/180/182 .

-

Loss of Halogen Radicals: Cleavage of the carbon-halogen bonds can occur, leading to the loss of a bromine radical (•Br, 79/81 Da) or a chlorine radical (•Cl, 35/37 Da).

-

Loss of •Br would yield an ion cluster at m/z 142/144 (still showing the 3:1 chlorine isotopic pattern).

-

Loss of •Cl would yield an ion cluster at m/z 186/188 (still showing the 1:1 bromine isotopic pattern).

-

-

Loss of Methoxy Radical: The entire methoxy group can be lost as a radical (•OCH₃, 31 Da), yielding a fragment at m/z 190/192/194 .

The presence and relative intensity of these fragment ions allow for the unambiguous structural confirmation of the analyte. The base peak (most intense peak) in the spectrum will likely correspond to one of the more stable fragment ions.

Conclusion

The mass spectrometric analysis of 2-Bromo-4-chloro-5-methoxypyridine, when approached with a clear understanding of its unique chemical properties, is a powerful and definitive analytical technique. By employing GC-MS with Electron Ionization, researchers can leverage both the unparalleled isotopic signature of the two halogen atoms for elemental confirmation and the reproducible fragmentation pattern for absolute structural elucidation. The methodologies and interpretative frameworks presented in this guide provide a robust foundation for achieving accurate and reliable results in a research and development setting.

References

- Vertex AI Search. (n.d.). Elements With More Abundant Heavy Isotopes - Intro to Mass Spectrometry.

- Coconote. (2025). Mass Spectrometry & Isotopes.

- Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.

- Chemistry LibreTexts. (2022). 6.4: Isotope Abundance.

- University of Calgary. (n.d.). Ch13 - Mass Spectroscopy.

- PubMed. (n.d.). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.

- ResearchGate. (2015). Characterization of 1,4-Dihydropyridine Derivatives by Electrospray Ionization Ion-Trap Time-of-Flight Tandem Mass Spectrometry.

- PubMed. (2008). Analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives by liquid chromatography electrospray tandem mass spectrometry.

- ResearchGate. (n.d.). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry | Request PDF.

- PubChem. (n.d.). 2-Bromo-5-chloro-4-methylpyridine.

- Benchchem. (n.d.). A Comparative Spectroscopic Guide to 5-Bromo-2-chloro-4-methoxypyrimidine and Its Derivatives.

- Fluoromart. (n.d.). 4-BROMO-5-FLUORO-2-METHOXYPYRIDINE.

- IndiaMART. (n.d.). 2 Methoxy 5 Bromo Pyridine 4 Carbaldehyde.

- Benchchem. (n.d.). Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide.

- PubMed. (2000). Electrospray Ionization Tandem Mass Spectrometric Studies of Competitive Pyridine Loss From platinum(II) Ethylenediamine Complexes by the Kinetic Method.

- ChemicalBook. (2025). 2-BROMO-5-METHOXYPYRIDINE - Safety Data Sheet.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Benchchem. (n.d.). Validating the Structure of 5-Bromo-2-chloro-4-methoxypyrimidine Derivatives: A Comparative Guide.

- Sigma-Aldrich. (n.d.). 2-Bromo-5-methoxypyridine.

- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.

- ACS Omega. (2026). Design of Nanomaterial-Based Sensors for Enhanced Halogen Bonding.

- NIST. (n.d.). Pyridine, 2-bromo-.

- ResearchGate. (n.d.). GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min radiation time).

- PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts.

- Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives.

- ResearchGate. (n.d.). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines.

- ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.

- YouTube. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure.

- ResearchGate. (n.d.). Possible mass fragmentation pattern observed in 4 a.

- University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.

Sources

- 1. indiamart.com [indiamart.com]

- 2. 884495-00-5 | 4-BROMO-5-FLUORO-2-METHOXYPYRIDINE [fluoromart.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. coconote.app [coconote.app]

- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Bromo-4-chloro-5-methoxypyridine

This guide provides a comprehensive technical overview of the principles and practices for acquiring and interpreting the infrared (IR) spectrum of 2-Bromo-4-chloro-5-methoxypyridine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, detailed experimental protocols, and in-depth spectral analysis of this polysubstituted pyridine derivative. Our approach is grounded in established spectroscopic principles and practical laboratory expertise to ensure both scientific rigor and actionable insights.

Introduction: The Significance of Spectroscopic Characterization

2-Bromo-4-chloro-5-methoxypyridine is a heterocyclic compound with a substitution pattern that makes it a valuable building block in medicinal chemistry and materials science. The precise arrangement of bromo, chloro, and methoxy substituents on the pyridine ring dictates its chemical reactivity, electronic properties, and potential biological activity. Therefore, unambiguous structural confirmation is paramount.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's constituent bonds. For a molecule like 2-Bromo-4-chloro-5-methoxypyridine, FT-IR is indispensable for confirming the presence of key functional groups and verifying the integrity of the aromatic scaffold. This guide will walk you through the process of obtaining a high-quality IR spectrum and interpreting its features with confidence.

Theoretical Foundations: Molecular Vibrations

Infrared radiation absorption occurs when the frequency of the radiation matches the frequency of a specific molecular vibration, resulting in a change in the dipole moment of the molecule. The primary vibrational modes include stretching (a change in bond length) and bending (a change in bond angle).[1][2][3] The position, intensity, and shape of the absorption bands in an IR spectrum provide a wealth of information about the molecule's functional groups and overall structure.

For 2-Bromo-4-chloro-5-methoxypyridine, we anticipate characteristic vibrations from:

-

The Pyridine Ring: C-H stretching, C=C and C=N ring stretching, and various in-plane and out-of-plane bending modes.

-

Substituents: C-Br stretching, C-Cl stretching, and vibrations associated with the methoxy (-OCH₃) group, including C-O stretching and C-H stretching and bending.

The electronic effects of the substituents (bromo, chloro, and methoxy groups) influence the bond strengths and force constants within the pyridine ring, leading to predictable shifts in the vibrational frequencies compared to unsubstituted pyridine.[4][5]

Experimental Protocols: Acquiring a High-Quality Spectrum

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation.[6][7] Since 2-Bromo-4-chloro-5-methoxypyridine is a solid at room temperature, several techniques are applicable. The choice of method depends on the sample amount, desired spectral quality, and available equipment.

Sample Preparation Methodologies

A. Potassium Bromide (KBr) Pellet Technique

This is a common method for obtaining high-quality transmission spectra of solid samples.[8][9][10] The principle relies on dispersing the sample in a dry, IR-transparent matrix (KBr) and pressing it into a thin, transparent pellet.[11][12]

Protocol:

-

Drying: Gently heat spectroscopy-grade Potassium Bromide (KBr) in an oven to eliminate any absorbed moisture, which can cause significant interference in the spectrum (broad O-H band around 3400 cm⁻¹).[8]

-

Grinding: In an agate mortar and pestle, grind 1-2 mg of the 2-Bromo-4-chloro-5-methoxypyridine sample to a fine, uniform powder. The goal is to reduce particle size to minimize light scattering.[6][9]

-

Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. Gently but thoroughly mix the sample and KBr until a homogenous mixture is obtained.[9]

-

Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes.[8] This will cause the KBr to "cold-flow" and form a transparent or translucent disc.

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.

B. Nujol Mull Technique

An alternative to KBr pellets, this method involves dispersing the solid sample in a mulling agent, typically mineral oil (Nujol), to form a paste.[12][13][14]

Protocol:

-

Grinding: Grind a small amount (2-5 mg) of the sample to a fine powder in an agate mortar.

-

Mulling: Add a single drop of Nujol to the ground sample and continue grinding until a smooth, toothpaste-like paste is formed.[13]

-

Application: Transfer a small amount of the mull onto one face of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently rotate to spread the mull into a thin, uniform film.[12]

-

Analysis: Mount the sandwiched plates in the spectrometer's sample holder.

C. Attenuated Total Reflectance (ATR) Technique

ATR is a modern, rapid, and often preferred method that requires minimal to no sample preparation.[15][16][17][18] It is ideal for analyzing small quantities of solid or liquid samples directly.[19]

Protocol:

-

Background Scan: Ensure the ATR crystal (commonly diamond) is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid 2-Bromo-4-chloro-5-methoxypyridine sample directly onto the ATR crystal.

-

Pressure Application: Use the built-in pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.[16] This is critical for obtaining a good quality spectrum.

-

Data Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.

FT-IR Spectrometer Operation Workflow

The following diagram illustrates the generalized workflow for acquiring an IR spectrum using any of the above preparation methods.

Sources

- 1. youtube.com [youtube.com]

- 2. Vibrational Modes [lweb.cfa.harvard.edu]

- 3. youtube.com [youtube.com]

- 4. nanophotonics.spiedigitallibrary.org [nanophotonics.spiedigitallibrary.org]

- 5. The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms - a topology perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eng.uc.edu [eng.uc.edu]

- 7. scienceijsar.com [scienceijsar.com]

- 8. kinteksolution.com [kinteksolution.com]

- 9. shimadzu.com [shimadzu.com]

- 10. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 11. pelletpressdiesets.com [pelletpressdiesets.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Mulling (spectroscopy) - Wikipedia [en.wikipedia.org]

- 14. Infrared Spectra of Solids – the Mull Technique | The Infrared and Raman Discussion Group [irdg.org]

- 15. mt.com [mt.com]

- 16. agilent.com [agilent.com]

- 17. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 18. jascoinc.com [jascoinc.com]

- 19. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 5-Bromo-2-chloro-4-methoxypyridine (CAS No. 880870-13-3): Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloro-4-methoxypyridine is a substituted pyridine derivative that has garnered interest within the medicinal chemistry and drug discovery landscape. Its unique arrangement of functional groups—a bromine atom, a chlorine atom, and a methoxy group on the pyridine core—renders it a versatile synthetic intermediate for the generation of a diverse array of more complex molecules.[1][2][3] The pyridine scaffold itself is a well-established "privileged structure" in medicinal chemistry, known for its presence in numerous clinically approved drugs.[2][4] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential research applications of 5-Bromo-2-chloro-4-methoxypyridine, with a focus on its utility as a building block in the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Bromo-2-chloro-4-methoxypyridine is fundamental to its application in synthetic chemistry and drug design. The table below summarizes its key properties.

| Property | Value | Reference |

| CAS Number | 880870-13-3 | [5][6] |

| Molecular Formula | C₆H₅BrClNO | [1][7] |

| Molecular Weight | 222.47 g/mol | [1][7] |

| Boiling Point | 251℃ | [8] |

| Density | 1.650 g/cm³ | [8] |

| Appearance | White solid | [5] |

| SMILES Code | COc1cc(Cl)ncc1Br | [1][6] |

Synthesis and Reactivity

The synthesis of 5-Bromo-2-chloro-4-methoxypyridine is typically achieved through the electrophilic bromination of a 2-chloro-4-methoxypyridine precursor. The reactivity of this compound is characterized by the differential reactivity of its halogen substituents, which allows for selective functionalization at various positions on the pyridine ring. This feature is of paramount importance for its use as a versatile building block in the synthesis of complex molecular architectures.

Synthetic Protocol: Bromination of 2-Chloro-4-methoxypyridine

This protocol describes a common method for the synthesis of 5-Bromo-2-chloro-4-methoxypyridine.[5][6][7]

Materials:

-

2-Chloro-4-methoxypyridine

-

N-bromosuccinimide (NBS)

-

Concentrated sulfuric acid

-

8N Sodium hydroxide solution

-

Ice

-

Chloroform

-

Anhydrous sodium sulfate

-

Saturated brine solution

-

Hexane

-

Ethyl acetate

-

Silica gel

Procedure:

-

Under ice bath cooling, dissolve 2-Chloro-4-methoxypyridine (1 equivalent) in concentrated sulfuric acid.

-

Add N-bromosuccinimide (1 equivalent) to the solution in batches, maintaining the low temperature.

-

Stir the reaction mixture at 0°C and then allow it to gradually warm to 55°C. Maintain this temperature for 3 hours.

-

After the reaction is complete, slowly pour the mixture into ice water.

-

Neutralize the solution to an alkaline pH using an 8N aqueous sodium hydroxide solution.

-

Extract the product with chloroform.

-

Combine the organic phases and wash with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient (e.g., 9:1 to 5:1) to yield 5-bromo-2-chloro-4-methoxypyridine as a white solid.[5]

Confirmation of Structure: The structure of the synthesized product can be confirmed by ¹H NMR spectroscopy. The expected chemical shifts in CDCl₃ are approximately δ 3.97 (s, 3H, OCH₃), δ 6.84 (s, 1H, pyridine ring H), and δ 8.34 (s, 1H, pyridine ring H).[5]

Caption: Synthetic pathway for 5-Bromo-2-chloro-4-methoxypyridine.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for 5-Bromo-2-chloro-4-methoxypyridine is not extensively documented in publicly available literature, the broader class of substituted pyridines and pyrimidines are of significant interest in drug discovery.[2][4] The structural motifs present in this compound suggest its potential as a key intermediate in the synthesis of novel therapeutic agents.

As a Scaffold for Kinase Inhibitors

The pyridine and pyrimidine cores are prevalent in a multitude of kinase inhibitors. The differential reactivity of the chloro and bromo substituents on 5-Bromo-2-chloro-4-methoxypyridine allows for sequential, site-selective introduction of various functionalities, a crucial strategy in the synthesis of kinase inhibitors. For instance, derivatives of sulfonamide methoxypyridine have been investigated as potent PI3K/mTOR dual inhibitors for cancer therapy.[5][9]

In the Synthesis of Antitumor Agents

Polymethoxylated and halogenated pyridine ring systems have been explored for their antitumor properties.[7] The synthesis of various fused pyridine ring systems has yielded compounds with a broad spectrum of antitumor activity against numerous cancer cell lines.[7] The structural features of 5-Bromo-2-chloro-4-methoxypyridine make it an attractive starting material for the development of novel anticancer agents.

As an Intermediate for Neurologically Active Compounds

Substituted pyridines have also been identified as novel inhibitors of the dopamine transporter (DAT), which may have therapeutic potential in conditions such as Parkinson's disease and depression.[10] The simple yet versatile structure of 5-Bromo-2-chloro-4-methoxypyridine provides a template for the synthesis of new DAT inhibitors and other neurologically active compounds.

Caption: Potential applications of 5-Bromo-2-chloro-4-methoxypyridine.

Experimental Protocols for Further Functionalization

The utility of 5-Bromo-2-chloro-4-methoxypyridine as a synthetic intermediate is demonstrated by its ability to undergo various cross-coupling and substitution reactions. The following are representative protocols adapted from methodologies for structurally similar compounds.

Suzuki-Miyaura Coupling (C-C Bond Formation)

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling reaction to introduce an aryl or heteroaryl group at the bromine-substituted position.

Materials:

-

5-Bromo-2-chloro-4-methoxypyridine

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a reaction vessel, combine 5-Bromo-2-chloro-4-methoxypyridine (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the palladium catalyst (e.g., 0.05 equivalents) and the degassed solvent.

-

Heat the reaction mixture to the desired temperature (e.g., 90-100°C) with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Suppliers

5-Bromo-2-chloro-4-methoxypyridine is commercially available from various chemical suppliers. Researchers can source this compound in quantities ranging from research-grade to bulk amounts. Some notable suppliers include:

-

Accela ChemBio Co.,Ltd.[5]

-

Bide Pharmatech Ltd.[5]

-

Career Henan Chemical Co.[5]

-

Nanjing Vital Chemical Co., Ltd.[5]

-

PSN Pharmaceutical Technology Co., Ltd.[5]

-

Shanghai Hekang Biotechnology Co., Ltd.[5]

-

Shijiazhuang Sdyano Fine Chemical Co., Ltd.[5]

-

SuZhou ShiYa Biopharmaceuticals, Inc.[5]

-

Pharmalego[1]

-

Aribo Biotechnology[6]

-

Appretech Scientific Limited[11]

-

Reagentia[12]

-

Sigma-Aldrich[2]

Conclusion

5-Bromo-2-chloro-4-methoxypyridine represents a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its well-defined chemical properties, accessible synthesis, and the differential reactivity of its functional groups provide a robust platform for the creation of diverse molecular libraries. While direct biological data for this specific compound is emerging, the established importance of the substituted pyridine scaffold in a range of therapeutic areas, including oncology and neurology, underscores the potential of 5-Bromo-2-chloro-4-methoxypyridine as a key intermediate in the development of next-generation therapeutics. Further research into the biological activities of its derivatives is warranted to fully explore its potential in pharmaceutical research.

References

-

5-BROMO-2-CHLORO-4-METHOXYPYRIDINE CAS#: 880870-13-3. (n.d.). Retrieved January 15, 2026, from [Link]

- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). Molecules, 28(6), 2695.

-

Cas:880870-13-3 Name:5-Bromo-2-chloro-4-methoxypyridine - Aribo Biotechnology. (2024, October 10). Retrieved January 15, 2026, from [Link]

-

CAS 880870-13-3 | 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE... (n.d.). Retrieved January 15, 2026, from [Link]

-

2-氯-4-甲氧基吡啶- CAS号17228-69-2 - 摩熵化学. (n.d.). Retrieved January 15, 2026, from [Link]

-

5-Bromo-2-chloro-4-methoxypyridine (1 x 100 mg) - Reagentia. (n.d.). Retrieved January 15, 2026, from [Link]

- Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors. (2004). Journal of medicinal chemistry, 47(19), 4677–4684.

- Pyridines and Imidazaopyridines With Medicinal Significance. (2022). Molecules, 27(24), 8877.

-

5-Bromo-2-chloro-4-methoxypyridine | C6H5BrClNO | CID 49853415 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

-

Exploring Pyridine Derivatives in Catalysis and Pharmaceutical Synthesis. (n.d.). Retrieved January 15, 2026, from [Link]

- Pyridine: the scaffolds with significant clinical diversity. (2021). European Journal of Medicinal Chemistry, 211, 113083.

- Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (2012). Journal of enzyme inhibition and medicinal chemistry, 27(1), 69–77.

- 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2014). New Journal of Chemistry, 38(10), 5018-5029.

-

5-bromo-2-chloro-4-methoxypyridine - Appretech Scientific Limited. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis and biological evaluation of some polymethoxylated fused pyridine ring systems as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. appretech.com [appretech.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Solubility of 2-Bromo-4-chloro-5-methoxypyridine in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Bromo-4-chloro-5-methoxypyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-Bromo-4-chloro-5-methoxypyridine in various organic solvents. Recognizing the scarcity of public-domain data for this specific substituted pyridine, this document is structured to empower researchers, chemists, and drug development professionals with the foundational principles and practical methodologies required to generate reliable solubility data. We will delve into the theoretical underpinnings of solubility, introduce predictive models for solvent selection, provide a detailed, self-validating experimental protocol, and outline robust analytical techniques for quantification. This guide is designed to be a definitive resource, blending theoretical causality with field-proven experimental insights.

Introduction to 2-Bromo-4-chloro-5-methoxypyridine and its Solubility

2-Bromo-4-chloro-5-methoxypyridine is a polysubstituted pyridine derivative. Such halogenated and alkoxy-substituted heterocyclic compounds are pivotal building blocks in medicinal chemistry and materials science.[1] The strategic placement of bromo, chloro, and methoxy groups on the pyridine ring creates a unique electronic and steric profile, influencing its reactivity and physicochemical properties.

Solubility is a critical-to-quality attribute that dictates the feasibility of a compound's application in synthesis, purification, formulation, and biological screening.[2][3] For a compound like 2-Bromo-4-chloro-5-methoxypyridine, which may serve as an intermediate in the synthesis of an Active Pharmaceutical Ingredient (API), understanding its solubility profile is paramount for:

-

Reaction Solvent Selection: Ensuring reactants are in the same phase to facilitate efficient chemical transformation.[4]

-

Crystallization and Purification: Identifying suitable solvent/anti-solvent systems for isolating the compound with high purity.

-

Formulation Development: For direct use applications, solubility in various excipients and delivery systems is a key consideration.[5]

-

Process Optimization: High solubility can lead to higher process intensity and yield, reducing waste and cost.

This guide will systematically address the core principles and actions required to establish a comprehensive solubility profile for this compound.

The Theoretical Framework of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces at play between solute-solute, solvent-solvent, and solute-solvent molecules.[3][6] Dissolution occurs when the energy released from solute-solvent interactions is sufficient to overcome the solute's crystal lattice energy (solute-solute interactions) and the solvent's cohesive energy (solvent-solvent interactions).

Key Factors Influencing Solubility:

-

Solute Structure (2-Bromo-4-chloro-5-methoxypyridine):

-

Polarity: The pyridine nitrogen atom introduces a dipole moment. The electron-withdrawing halogen substituents (Bromo and Chloro) and the electron-donating methoxy group further modulate the electron density and polarity of the molecule.[1]

-

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The methoxy group's oxygen is also a potential hydrogen bond acceptor. The absence of acidic protons means the molecule cannot act as a hydrogen bond donor.

-

Van der Waals Forces: As a moderately sized organic molecule, London dispersion forces will be a significant contributor to its interaction with nonpolar solvents.

-

-

Solvent Properties:

-

Polarity: Solvents are broadly classified as polar or nonpolar. Polar solvents can be further divided into protic (containing O-H or N-H bonds, e.g., alcohols) and aprotic (lacking such bonds, e.g., acetone, DMSO).[7]

-

Dielectric Constant: This property reflects a solvent's ability to separate ions and solvate polar molecules.[8] Solvents with high dielectric constants are generally better at dissolving polar compounds.[9]

-

Intermolecular Forces: The dominant forces within the solvent (hydrogen bonding, dipole-dipole, dispersion) will determine its compatibility with the solute.

-

Based on its structure, 2-Bromo-4-chloro-5-methoxypyridine is expected to be a polar molecule. Therefore, it is predicted to have higher solubility in polar organic solvents compared to nonpolar hydrocarbon solvents. Its solubility in polar protic solvents like alcohols will be influenced by hydrogen bonding, while solubility in polar aprotic solvents will depend on dipole-dipole interactions.

Predictive Approach: Hansen Solubility Parameters (HSP)

Before embarking on extensive experimental work, a predictive model can rationalize the selection of a diverse yet targeted set of solvents. The Hansen Solubility Parameters (HSP) model is a powerful tool for this purpose.[10] It deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from London dispersion forces.

-

δp (Polar): Energy from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Energy from hydrogen bonding.

Every solvent and solute can be described by a point in this three-dimensional "Hansen space." The principle states that substances with similar (δd, δp, δh) coordinates are likely to be miscible.[11] While the exact HSP values for 2-Bromo-4-chloro-5-methoxypyridine are not published, they can be estimated using group contribution methods.[12] However, for practical purposes, a researcher can select a range of solvents with varying HSP values to probe the solute's compatibility across the Hansen space.

Table 1: Recommended Solvent Classes for Initial Solubility Screening

| Solvent Class | Example Solvents | Primary Interaction Type | Expected Solubility Rationale |

| Nonpolar | Hexane, Toluene | Dispersion | Low; interactions may not overcome crystal lattice energy. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Acetonitrile (ACN) | Dipole-Dipole, Dispersion | Moderate to High; favorable dipole interactions are expected. |

| Polar Protic | Methanol, Ethanol, Isopropanol (IPA) | Hydrogen Bonding, Dipole-Dipole | Moderate to High; hydrogen bond acceptance by the pyridine N and methoxy O should enhance solubility. |

| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Strong Dipole-Dipole | High to Very High; often considered "universal" organic solvents for polar compounds. |

Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method

The gold standard for determining thermodynamic equilibrium solubility is the isothermal shake-flask method.[7][13] This method ensures that the solution is truly saturated at a given temperature, providing data that is thermodynamically valid and crucial for process development.[14]

Logical Workflow for Solubility Determination

The overall process follows a systematic and logical flow from preparation to final data analysis, ensuring robustness and reproducibility.

Sources

- 1. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 2. researchgate.net [researchgate.net]

- 3. improvedpharma.com [improvedpharma.com]

- 4. rjpls.org [rjpls.org]

- 5. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 6. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Validation of analytical methods involved in dissolution assays: acceptance limits and decision methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 11. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Stability and Storage of 2-Bromo-4-chloro-5-methoxypyridine

Abstract

This technical guide provides a comprehensive analysis of the stability and recommended storage conditions for 2-Bromo-4-chloro-5-methoxypyridine (CAS No. 1033203-40-5), a key halogenated pyridine derivative utilized in pharmaceutical and agrochemical research and development. In the absence of extensive publicly available stability studies for this specific compound, this document synthesizes information from analogous structures and fundamental chemical principles to predict potential degradation pathways and establish best practices for its handling and storage. This guide is intended for researchers, scientists, and drug development professionals to ensure the integrity and purity of 2-Bromo-4-chloro-5-methoxypyridine throughout its lifecycle.

Introduction: Chemical Profile and Importance

2-Bromo-4-chloro-5-methoxypyridine is a polysubstituted pyridine ring system with a unique combination of functional groups that make it a versatile intermediate in organic synthesis. The electron-withdrawing nature of the bromine and chlorine atoms, coupled with the electron-donating effect of the methoxy group, creates a nuanced electronic profile that influences its reactivity and stability. The pyridine nitrogen itself introduces a site of basicity and potential N-oxidation.[1] Understanding the interplay of these features is critical for predicting its stability under various environmental conditions.

The structural motifs present in 2-Bromo-4-chloro-5-methoxypyridine are common in a variety of biologically active molecules, making it a valuable building block in the synthesis of novel compounds.[2] The stability of this intermediate directly impacts the yield and purity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-4-chloro-5-methoxypyridine is presented in Table 1. These properties are foundational to understanding its handling and storage requirements.

| Property | Value | Rationale and Implications |

| Molecular Formula | C₆H₅BrClNO | Provides the elemental composition. |

| Molecular Weight | 222.47 g/mol | Essential for stoichiometric calculations in synthesis. |

| Appearance | Expected to be a solid at room temperature | Influences handling procedures (e.g., need for spatulas, weighing paper). |

| Solubility | Soluble in organic solvents | Dictates appropriate solvents for reactions and analytical testing. |

| Reactivity | Susceptible to nucleophilic attack, oxidation, and photodegradation | Informs the selection of appropriate storage conditions to prevent degradation. |

Table 1: Physicochemical Properties of 2-Bromo-4-chloro-5-methoxypyridine

Predicted Degradation Pathways

Based on the chemical structure of 2-Bromo-4-chloro-5-methoxypyridine and established reactivity of related halogenated pyridines, several potential degradation pathways can be anticipated.[3][4] Forced degradation studies are crucial to definitively identify these pathways and the resulting degradants.[5]

Hydrolysis

The carbon-halogen bonds in 2-Bromo-4-chloro-5-methoxypyridine are susceptible to hydrolysis, particularly under forcing acidic or basic conditions and at elevated temperatures. The C-Br bond is generally more labile than the C-Cl bond and may be preferentially cleaved to form the corresponding hydroxypyridine derivative. The methoxy group could also be susceptible to hydrolysis under strong acidic conditions, leading to the formation of a pyridone.

Oxidation

The pyridine nitrogen is a primary site for oxidation, which can lead to the formation of the corresponding N-oxide.[1][6] This transformation can be mediated by strong oxidizing agents or prolonged exposure to atmospheric oxygen. The formation of an N-oxide can alter the electronic properties and reactivity of the pyridine ring.[7]

Photodegradation

Aromatic halides are known to be susceptible to photodegradation upon exposure to UV light.[8][9] This can involve the homolytic cleavage of the carbon-halogen bonds to generate radical intermediates, which can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.

Diagram 1: Potential Degradation Pathways

Caption: Predicted degradation pathways for 2-Bromo-4-chloro-5-methoxypyridine.

Recommended Storage and Handling Conditions

To maintain the purity and integrity of 2-Bromo-4-chloro-5-methoxypyridine, the following storage and handling conditions are recommended, based on the safety data sheets of analogous compounds and general chemical principles.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage. | To minimize the rate of potential degradation reactions. |